molecular formula C17H26N2O2 B5195816 N-cyclooctyl-N'-(2-ethoxyphenyl)urea

N-cyclooctyl-N'-(2-ethoxyphenyl)urea

Cat. No.: B5195816
M. Wt: 290.4 g/mol
InChI Key: SVRYABMCVVIIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-N'-(2-ethoxyphenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 2-ethoxyphenyl group to the other. The cyclooctyl moiety provides significant lipophilicity and conformational flexibility, while the 2-ethoxyphenyl group introduces moderate polarity due to the ethoxy substituent.

Properties

IUPAC Name

1-cyclooctyl-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-21-16-13-9-8-12-15(16)19-17(20)18-14-10-6-4-3-5-7-11-14/h8-9,12-14H,2-7,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRYABMCVVIIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(2-ethoxyphenyl)urea typically involves the reaction of cyclooctylamine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+2-ethoxyphenyl isocyanateN-cyclooctyl-N’-(2-ethoxyphenyl)urea\text{Cyclooctylamine} + \text{2-ethoxyphenyl isocyanate} \rightarrow \text{N-cyclooctyl-N'-(2-ethoxyphenyl)urea} Cyclooctylamine+2-ethoxyphenyl isocyanate→N-cyclooctyl-N’-(2-ethoxyphenyl)urea

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(2-ethoxyphenyl)urea can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea group into amine derivatives.

    Substitution: The aromatic ring in the 2-ethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-cyclooctyl-N’-(2-ethoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Features

The table below summarizes key structural differences and inferred properties of N-cyclooctyl-N'-(2-ethoxyphenyl)urea and related urea derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Inferred Properties
This compound Cyclooctyl, 2-ethoxyphenyl Not reported Urea, Ethoxy High lipophilicity, moderate solubility
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Cyclohexyl, 2-hydroxyphenyl 234.29 Urea, Hydroxyl Higher polarity, H-bond donor
N-(2-cyano-3-fluorophenyl)-...urea Trichlorovinyl, cyano-fluorophenyl 308.52 Urea, Cyano, Fluorine, Cl Electron-withdrawing, reactive
N-(2-Chloroethyl)-...urea Chloroethyl, cyclopropyl Not reported Urea, Chloroethyl Potential alkylating agent
Methoxybenzenesulfonyloxy derivatives Methoxybenzenesulfonyloxy groups Not reported Urea, Sulfonyloxy, Methoxy High polarity, bulky substituents
Key Observations:
  • Cycloalkyl Groups : The cyclooctyl group in the target compound is larger and more flexible than the cyclohexyl group in ’s analog. This may enhance hydrophobic interactions in biological systems but reduce synthetic accessibility .
  • Electron-Withdrawing Groups: Compounds like N-(2-cyano-3-fluorophenyl)-...urea () incorporate cyano and fluorine atoms, which may enhance metabolic stability or receptor binding through electronic effects. However, the trichlorovinyl group could increase reactivity or toxicity .
  • Sulfonyloxy Derivatives : The methoxybenzenesulfonyloxy-substituted ureas () are bulkier and more polar than the target compound, likely reducing cell permeability but improving solubility .

Physicochemical Properties

  • Lipophilicity : The cyclooctyl group and ethoxy substituent suggest higher logP values for this compound compared to hydroxyl-containing analogs (e.g., 1-Cyclohexyl-3-(2-hydroxyphenyl)urea) .
  • Molecular Weight : The target compound’s molecular weight is likely higher than cyclohexyl analogs but lower than sulfonyloxy derivatives () due to the absence of bulky sulfonate groups.
  • Solubility : Ethoxy groups provide moderate aqueous solubility, whereas sulfonyloxy derivatives () may exhibit better solubility but poorer bioavailability due to increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.